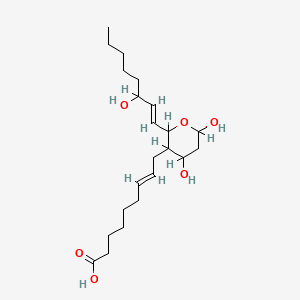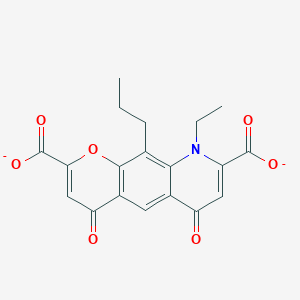
3-Pyrrolidineacetic acid
Descripción general
Descripción
3-Pyrrolidineacetic acid is an organic compound with the molecular formula C6H11NO2 . It is used in the preparation of Xanthone derivatives for the treatment and prophylaxis of hepatitis B . It is also used in the preparation of Naphthalenes and Quinolines as ATX modulating agents .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-Pyrrolidineacetic acid, has been a topic of interest in recent years . The synthetic strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of 3-Pyrrolidineacetic acid is characterized by a five-membered pyrrolidine ring . The molecular weight of the compound is 129.16 .
Chemical Reactions Analysis
3-Pyrrolidineacetic acid is a triglyceride that gets broken down into smaller fatty acid units . It acts to reduce plasma triglyceride levels .
Physical And Chemical Properties Analysis
3-Pyrrolidineacetic acid has a density of 1.1±0.1 g/cm3, a boiling point of 272.3±13.0 °C at 760 mmHg, and a flash point of 118.5±19.8 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .
Aplicaciones Científicas De Investigación
Drug Discovery and Development
3-Pyrrolidineacetic acid: is a valuable intermediate in the synthesis of biologically active compounds. Its pyrrolidine ring is a common feature in many drugs due to its impact on the pharmacokinetic properties of molecules . The compound’s ability to introduce stereochemistry into drug molecules is particularly beneficial, as it can significantly affect the drug’s biological activity and efficacy.
Biological Activity Modulation
The pyrrolidine scaffold is instrumental in the design of molecules with targeted biological activities. It has been used to develop compounds with a range of activities, including antimicrobial , antiviral , anticancer , anti-inflammatory , anticonvulsant , and antioxidant properties . This versatility makes it an essential tool in pharmacology and medicinal chemistry.
Enzyme Inhibition
3-Pyrrolidineacetic acid: derivatives have been explored for their enzyme inhibitory effects. These compounds are studied for their potential to inhibit enzymes like cholinesterase and carbonic anhydrase , which are relevant in conditions such as Alzheimer’s disease and glaucoma, respectively .
Chemical Synthesis
In synthetic chemistry, 3-Pyrrolidineacetic acid serves as a building block for the construction of complex molecules. It can be used to introduce a pyrrolidine ring into a molecule, which can then be further functionalized to achieve desired chemical properties .
Safety and Hazards
Direcciones Futuras
The pyrrolidine ring, including 3-Pyrrolidineacetic acid, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . The discovery of potential therapeutic agents that utilize different modes of action is of utmost significance to circumvent the constraints of existing drugs .
Propiedades
IUPAC Name |
2-pyrrolidin-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUENRUZPZZFMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidineacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



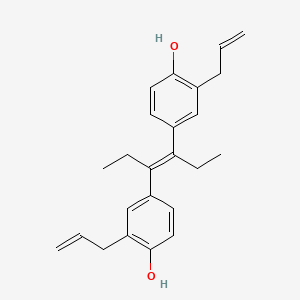
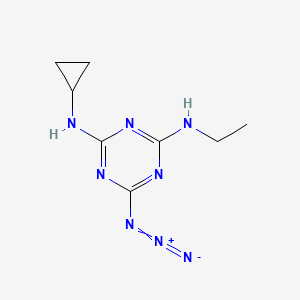
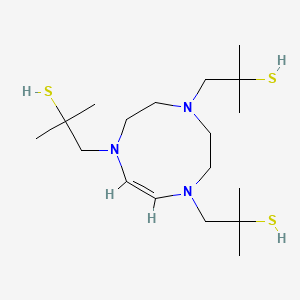
![2-[6-[(5-Chloro-2-methoxyphenyl)sulfamoyl]-2-oxo-1,3-benzoxazol-3-yl]acetic acid ethyl ester](/img/structure/B1231566.png)
![N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1231569.png)
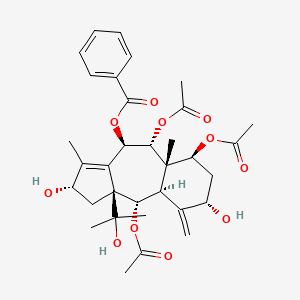
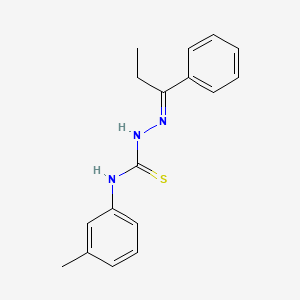
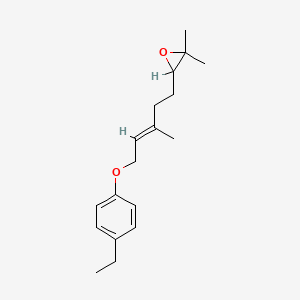
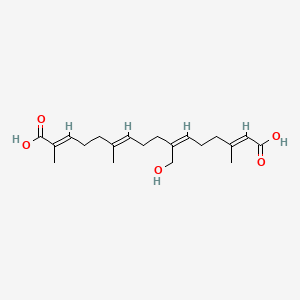

![(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-17-[(E)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231577.png)
